Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-
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Overview
Description
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: is an organotin compound with the molecular formula C20H38Sn and a molecular weight of 397.22572 . This compound is characterized by the presence of a tin (Sn) atom bonded to three butyl groups and a 5-methyl-1-methylene-2-hexynyl group .
Preparation Methods
The synthesis of Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- typically involves the reaction of tributyltin hydride with 5-methyl-1-methylene-2-hexynyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as azobisisobutyronitrile (AIBN) , which facilitates the radical addition process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as or , leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced tin compounds.
Substitution: The compound can undergo substitution reactions with halogens or nucleophiles , leading to the formation of new organotin derivatives.
Scientific Research Applications
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: can be compared with other organotin compounds such as:
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin acetate
These compounds share similar structural features but differ in their reactivity and applicationsStannane, tributyl(5-methyl-1-methylene-2-hexynyl)- is unique due to the presence of the 5-methyl-1-methylene-2-hexynyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
650605-95-1 |
---|---|
Molecular Formula |
C20H38Sn |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
tributyl(6-methylhept-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C8H11.3C4H9.Sn/c1-4-5-6-7-8(2)3;3*1-3-4-2;/h8H,1,7H2,2-3H3;3*1,3-4H2,2H3; |
InChI Key |
NYNIEXRHYWOHDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C#CCC(C)C |
Origin of Product |
United States |
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